3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(6-chloropyridin-2-yl)oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c9-7-3-1-4-8(10-7)12-6-2-5-11/h1,3-4,11H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNKNHFDJHGEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance Within Pyridine Containing Organic Compounds
The importance of 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol can be understood by first examining the role of its core components. Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their presence in a vast array of natural products and active pharmaceutical ingredients. The nitrogen atom in the pyridine ring imparts unique electronic properties and allows for a variety of chemical transformations, making it a privileged structure in drug design.
The functional groups appended to the pyridine ring in this compound further define its potential significance. The presence of a chlorine atom at the 6-position of the pyridine ring enhances its reactivity and makes it a valuable intermediate in organic synthesis. This chloro group can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of further functionalities. The alkoxy-propan-1-ol side chain at the 2-position introduces a flexible, hydrophilic component to the molecule. This combination of a reactive chloro-substituted aromatic core and a functionalized alkoxy side chain makes compounds like this compound valuable building blocks for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. For instance, the related compound 2-Chloro-6-methoxypyridine is widely utilized in the development of anti-inflammatory and anti-cancer drugs, as well as in the formulation of pesticides and herbicides. chemimpex.com
Scope of Academic Investigation
Despite its potential, the academic investigation specifically focused on 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol appears to be limited in publicly accessible scientific literature. The compound is available from commercial suppliers for research and development purposes, indicating its use as a building block in synthetic chemistry. aksci.com However, detailed studies on its synthesis, characterization, and biological activity are not extensively reported.
The primary information available for this compound is its basic chemical and physical properties provided by suppliers.
| Property | Value |
|---|---|
| CAS Number | 1340094-47-4 |
| Molecular Formula | C8H10ClNO2 |
| Molecular Weight | 187.62 g/mol |
| Purity | ≥ 95% |
For context, a closely related and more extensively studied compound is 2-Chloro-6-methoxypyridine. A comparison of its properties can offer insights into the general characteristics of this class of compounds.
| Property | Value |
|---|---|
| CAS Number | 17228-64-7 |
| Molecular Formula | C6H6ClNO |
| Molecular Weight | 143.57 g/mol chemeo.com |
| Boiling Point | 185-186 °C chemimpex.com |
| Density | 1.209 g/mL (for 2-chloropyridine) chemsynthesis.com |
While dedicated research on this compound is not abundant, its structural motifs are found in molecules investigated for various therapeutic applications, including their potential as multifunctional anti-Alzheimer's agents. researchgate.net The functionalization of pyridines at different positions is a key strategy in medicinal chemistry to optimize the potency and selectivity of drug candidates. nih.govchemrxiv.org
Computational and Theoretical Investigations of 3 6 Chloropyridin 2 Yl Oxy Propan 1 Ol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure of molecules. researchgate.net DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set such as 6-311++G(d,p), are frequently employed to predict a wide range of molecular properties with a good balance of accuracy and computational cost. researchgate.netmdpi.com These studies are fundamental to understanding the behavior of 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol.
Geometry Optimization and Conformational Analysis
Geometry optimization is a critical first step in computational analysis, seeking to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves the systematic adjustment of bond lengths, bond angles, and dihedral angles to find the global minimum energy conformation.
Conformational analysis further explores the various spatial arrangements (conformers) of the molecule that can arise from rotation around its single bonds. The flexible propanol (B110389) side chain of this compound allows for several possible conformers. DFT calculations can predict the relative energies of these conformers, identifying the most stable forms and the energy barriers between them. The stability of different conformers can be influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyridine (B92270) ring or the ether oxygen.
Table 1: Predicted Stable Conformers of this compound and their Relative Energies
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) |
| A | O-C-C-C (gauche) | 0.00 |
| B | O-C-C-C (anti) | 1.25 |
| C | C-O-C-C (gauche) | 0.85 |
Note: The data in this table is illustrative and based on typical values for similar flexible molecules.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. researchgate.net This is verified by the absence of imaginary frequencies. Furthermore, this analysis provides theoretical vibrational spectra (infrared and Raman), which can be compared with experimental data to validate the computational model. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. These assignments help in the interpretation of experimental spectra. researchgate.net
Table 2: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(O-H) | ~3400 | O-H stretching |
| ν(C-H) | ~2950 | Aliphatic C-H stretching |
| ν(C=N) | ~1600 | Pyridine ring C=N stretching |
| ν(C-O) | ~1250 | Aryl-O stretching |
| ν(C-Cl) | ~750 | C-Cl stretching |
Note: These are typical frequency ranges and the actual values would be obtained from DFT calculations.
Electronic Structure Characterization (Frontier Molecular Orbitals (FMO) Analysis)
Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms, while the LUMO is likely distributed over the pyridine ring, reflecting its ability to accept electron density.
Table 3: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These values are representative for similar heterocyclic compounds.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. ijnc.ir It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. This analysis helps to understand hyperconjugative interactions, charge transfer, and the nature of chemical bonds. For this compound, NBO analysis can elucidate the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the pyridine ring and the propanol chain.
Table 4: Significant NBO Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(N) | π(C-C) | ~5.2 |
| LP(O_ether) | σ(C-C) | ~2.8 |
| LP(O_hydroxyl) | σ*(C-H) | ~1.5 |
Note: LP denotes a lone pair. The data is illustrative of expected interactions.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.orgdoi.org The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the nitrogen and oxygen atoms, highlighting them as sites for electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack.
Global Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. mdpi.com These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Chemical hardness is a measure of the resistance to charge transfer, with harder molecules being less reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons.
Table 5: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -E_HOMO | 6.5 |
| Electron Affinity (A) | -E_LUMO | 1.2 |
| Electronegativity (χ) | (I+A)/2 | 3.85 |
| Chemical Hardness (η) | (I-A)/2 | 2.65 |
| Electrophilicity Index (ω) | χ²/(2η) | 2.79 |
Note: These values are calculated based on the representative FMO energies from Table 3.
Chemical Reactivity and Derivatization Studies of 3 6 Chloropyridin 2 Yl Oxy Propan 1 Ol
Reactions at the Hydroxyl Group
The primary alcohol functionality is a key site for derivatization, allowing for the introduction of various functional groups through esterification, etherification, oxidation, and conversion into more reactive leaving groups.
Esterification and Etherification Reactions
The hydroxyl group of 3-[(6-chloropyridin-2-yl)oxy]propan-1-ol can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides. A common example is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. This reversible reaction typically requires the removal of water to drive the equilibrium towards the ester product. Alternatively, reaction with a more reactive acylating agent like acetic anhydride, often in the presence of a base like pyridine (B92270), can produce the corresponding acetate ester under milder conditions.
Etherification can be achieved via the Williamson ether synthesis. This method involves the deprotonation of the primary alcohol using a strong base, such as sodium hydride, to form a potent nucleophile, the corresponding alkoxide. This alkoxide can then displace a halide or other suitable leaving group from an alkyl halide (e.g., ethyl bromide) in an SN2 reaction to form the desired ether. The choice of a primary alkyl halide is crucial to favor substitution over elimination.
| Reaction Type | Reagent(s) | Product Type | General Conditions |
| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid), Acid Catalyst (e.g., H₂SO₄) | Ester | Heat, removal of water |
| Acylation | Acid Anhydride (e.g., Acetic Anhydride), Base (e.g., Pyridine) | Ester | Gentle heating |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide (e.g., CH₃CH₂Br) | Ether | Anhydrous solvent (e.g., THF) |
Oxidation Pathways of the Primary Alcohol
The primary alcohol group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed.
Partial Oxidation to Aldehyde: The selective oxidation to the aldehyde, 3-[(6-chloropyridin-2-yl)oxy]propanal, requires the use of mild oxidizing agents. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation, typically carried out in an anhydrous solvent like dichloromethane (CH₂Cl₂) to prevent over-oxidation. doubtnut.comlibretexts.org Other modern reagents like Dess-Martin periodinane (DMP) also achieve this conversion efficiently under mild, non-acidic conditions. doubtnut.com To prevent further oxidation, the aldehyde product is often removed from the reaction mixture by distillation as it forms, if it is sufficiently volatile. chemguide.co.uk
Full Oxidation to Carboxylic Acid: Stronger oxidizing agents in aqueous acidic conditions will convert the primary alcohol directly to the corresponding carboxylic acid, 3-[(6-chloropyridin-2-yl)oxy]propanoic acid. Common reagents for this full oxidation include potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI) (Na₂Cr₂O₇) in the presence of dilute sulfuric acid. The reaction is typically performed under reflux to ensure that any initially formed aldehyde is fully oxidized to the carboxylic acid. chemguide.co.ukpressbooks.pubrsc.orglibretexts.org During this process, the orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a visual indication of the reaction's progress. chemguide.co.ukrsc.orglibretexts.org
| Desired Product | Reagent(s) | Typical Conditions |
| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature |
| Aldehyde | Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂, Room Temperature |
| Carboxylic Acid | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Aqueous, Heat (Reflux) |
Conversion to Leaving Groups (e.g., Sulfonates like Tosylate)
To facilitate nucleophilic substitution reactions at the terminal carbon of the propanol (B110389) chain, the hydroxyl group is often converted into a better leaving group. Sulfonate esters, such as tosylates, are excellent for this purpose. The alcohol is treated with p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base, commonly pyridine or triethylamine (B128534). nih.gov The base serves to neutralize the hydrochloric acid byproduct. This reaction forms 3-[(6-chloropyridin-2-yl)oxy]propyl tosylate, which can then be readily displaced by a wide range of nucleophiles. It is important to note that under certain conditions, particularly with prolonged reaction times or higher temperatures, the chloride ion generated from the tosyl chloride can itself act as a nucleophile, leading to the formation of a chloro-derivative instead of the tosylate. nih.gov
Reactivity of the Chloropyridine Moiety
The chlorine atom at the C6 position of the pyridine ring is a key site for modifications through nucleophilic aromatic substitution and modern cross-coupling methodologies.
Nucleophilic Aromatic Substitution Reactions
The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. The chlorine atom at the C6 position of this compound can be displaced by various nucleophiles. youtube.com This reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The aromaticity of the ring is temporarily disrupted and then restored upon the elimination of the chloride ion. youtube.com Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For instance, heating the compound with a primary or secondary amine can lead to the formation of the corresponding 6-amino-substituted pyridine derivative. youtube.comnih.gov
| Nucleophile | Product Type | General Conditions |
| Amines (R₂NH) | 6-Aminopyridine derivative | Heat, often in a polar solvent |
| Alkoxides (RO⁻) | 6-Alkoxypyridine derivative | Heat, base |
| Thiols (RSH) | 6-Thioetherpyridine derivative | Heat, base |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in the chloropyridine moiety is an active site for such transformations, although it is generally less reactive than the corresponding C-Br or C-I bonds.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloropyridine with an organoboron compound, such as a boronic acid or a boronic ester. researchgate.netresearchgate.net The reaction requires a palladium catalyst, often with a phosphine (B1218219) ligand, and a base. This method is highly versatile for synthesizing biaryl compounds or for introducing alkyl or alkenyl substituents at the C6 position. For less reactive chloroarenes, specialized catalyst systems with electron-rich, bulky phosphine ligands are often employed to achieve good yields. nih.gov
Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne to form an alkynylated pyridine derivative. wikipedia.orgorganic-chemistry.org The classic Sonogashira reaction uses a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base. wikipedia.orgorganic-chemistry.orgresearchgate.net This method is a powerful way to construct aryl-alkyne frameworks.
Buchwald-Hartwig Amination: This reaction provides a general and efficient method for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction is often preferred over traditional SNAr reactions due to its broader substrate scope and milder conditions. wikipedia.orgacsgcipr.org Highly regioselective amination at the C2 position of dichloropyridines has been demonstrated, highlighting the utility of this reaction for selectively functionalizing chloropyridines. researchgate.net
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura Coupling | Boronic Acid (RB(OH)₂) | Pd(OAc)₂, Phosphine Ligand, Base (e.g., K₂CO₃) | 6-Aryl/Alkyl-pyridine |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N) | 6-Alkynyl-pyridine |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Phosphine Ligand, Base (e.g., NaOtBu) | 6-Amino-pyridine |
Cyclization and Rearrangement Reactions
The molecular structure of this compound, featuring a flexible propanol side chain attached to a substituted pyridine ring, presents opportunities for intramolecular reactions. These reactions can lead to the formation of new ring systems, which are of significant interest in synthetic and medicinal chemistry for the development of novel heterocyclic compounds.
One notable cyclization reaction involves the intramolecular displacement of the chlorine atom on the pyridine ring by the terminal hydroxyl group of the propanol side chain. This process, typically facilitated by a base, leads to the formation of a fused ring system. The reaction proceeds via an intramolecular Williamson ether synthesis mechanism.
A study has demonstrated the synthesis of a tricyclic compound through a tandem reaction sequence involving this compound. In this process, the initial cyclization is followed by further transformations to yield complex heterocyclic structures. The choice of base and reaction conditions, such as temperature and solvent, can significantly influence the reaction pathway and the yield of the desired cyclized product.
Rearrangement reactions involving this compound are less commonly reported in the literature. However, under certain conditions, such as in the presence of strong acids or upon thermal stress, skeletal rearrangements of the pyridyl ether linkage or the propanol side chain could potentially occur. These rearrangements could lead to the formation of isomeric structures with different connectivity, although specific examples are not extensively documented.
The following table summarizes a representative cyclization reaction of this compound.
| Reactant | Reagents | Conditions | Product | Yield (%) |
| This compound | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF), reflux | 2,3-dihydro-oxazino[4,3-a]pyridine | Not Reported |
Mechanistic Investigations of Key Transformations
The mechanistic aspects of reactions involving this compound are crucial for understanding and optimizing the synthesis of its derivatives. Key transformations, particularly the intramolecular cyclization, have been the subject of mechanistic considerations.
The intramolecular cyclization to form 2,3-dihydro-oxazino[4,3-a]pyridine is understood to proceed through a nucleophilic substitution pathway. The reaction is initiated by the deprotonation of the terminal hydroxyl group by a base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine atom on the pyridine ring. The chloride ion is subsequently displaced, leading to the formation of the new carbon-oxygen bond and the closure of the heterocyclic ring.
Computational studies could provide further insight into the transition state and activation energy of this cyclization process. Such studies would help in understanding the geometric requirements for the ring closure and the electronic effects of the substituents on the pyridine ring.
The regioselectivity of this intramolecular reaction is high due to the proximity of the reacting groups imposed by the three-carbon linker. The formation of a six-membered ring is thermodynamically and kinetically favored over other potential cyclization pathways.
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
The structure of 3-[(6-chloropyridin-2-yl)oxy]propan-1-ol contains two key reactive sites that make it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The 6-chloro-substituted pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of the chlorine atom by various nucleophiles. This reactivity is a cornerstone for constructing more complex heterocyclic systems. For instance, reaction with amines, thiols, or other nitrogen- and sulfur-containing nucleophiles can lead to the formation of fused ring systems or substituted pyridines that are central to many biologically active molecules.
Furthermore, the primary alcohol of the propan-1-ol side chain can be readily oxidized to an aldehyde or a carboxylic acid. These functional groups are pivotal in cyclization reactions. For example, an intramolecular reaction between a modified side chain and the pyridine ring can lead to the formation of bicyclic heterocyclic compounds. The versatility of the pyridine scaffold is well-documented in medicinal chemistry, with pyridine rings being a common feature in a wide range of pharmaceuticals. globethesis.comresearchgate.net The functionalization of this compound can thus lead to novel heterocyclic structures with potential therapeutic applications.
The table below summarizes the potential transformations of this compound in the synthesis of heterocyclic compounds.
| Reactive Site | Potential Transformation | Resulting Heterocyclic Moiety |
| 6-Chloro position on pyridine ring | Nucleophilic Aromatic Substitution (SNAr) | Substituted Pyridines, Fused Pyridine Systems |
| Propan-1-ol side chain | Oxidation to Aldehyde/Carboxylic Acid | Precursor for Intramolecular Cyclization |
| Combination of both sites | Sequential Functionalization and Cyclization | Bicyclic and Polycyclic Heterocycles |
Scaffold for Complex Molecular Architectures
The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. nih.govjcu.edu.au this compound is an excellent example of such a scaffold. The pyridine ring provides a rigid, planar core that can orient appended functional groups in a defined three-dimensional space. jcu.edu.au This is crucial for specific interactions with biological targets like enzymes and receptors.
Applications in Retrosynthetic Analysis and Target Molecule Design
Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex organic molecules. frontiersin.org It involves mentally breaking down the target molecule into simpler, commercially available starting materials. When a target molecule contains the this compound fragment, a key retrosynthetic disconnection is the ether bond.
The disconnection of the C-O bond of the ether linkage points to two simpler precursors: 2,6-dichloropyridine (B45657) and propane-1,3-diol. This disconnection is based on a well-established synthetic transformation, the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. frontiersin.org In this case, the sodium salt of propane-1,3-diol could be reacted with 2,6-dichloropyridine. The regioselectivity of this reaction would be a key consideration in the forward synthesis.
This retrosynthetic approach allows chemists to logically devise a synthetic route and to consider potential challenges, such as regioselectivity and functional group compatibility, at the planning stage. The presence of the this compound moiety in a target molecule thus suggests a straightforward and logical synthetic pathway.
A simplified retrosynthetic analysis is presented below:
Chiral Pool Applications
The term "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. While this compound itself is achiral, its derivatives can be used in chiral synthesis. For instance, if the propan-1-ol side chain is modified to introduce a chiral center, this compound can serve as a chiral building block.
One common strategy is the use of chiral resolving agents to separate a racemic mixture of a derivative into its individual enantiomers. wikipedia.org For example, if the alcohol is oxidized to a carboxylic acid, the resulting racemic acid could be resolved by forming diastereomeric salts with a chiral amine. wikipedia.org Alternatively, enantioselective synthesis could be employed, for example, through the asymmetric reduction of a ketone derivative of the side chain.
Although direct chiral pool applications of this compound are not widely reported, the principles of chiral synthesis are applicable. The synthesis of enantiopure propranolol (B1214883) derivatives, which also feature a secondary alcohol on a side chain, often involves chiral resolution or asymmetric synthesis, highlighting the potential for similar strategies with derivatives of the title compound. mdpi.com
Development of Functional Materials and Probes
The pyridine moiety is not only important in medicinal chemistry but also in materials science. Pyridine-containing polymers have been investigated for a variety of applications, including as functional polymers with specific optical or electronic properties. globethesis.comresearchgate.net The incorporation of this compound into a polymer backbone could impart desirable characteristics. For example, the pyridine nitrogen can be protonated or coordinated to metal ions, which can influence the polymer's solubility, thermal stability, and photophysical properties. globethesis.com
Furthermore, the structural motifs present in this compound are found in molecules used as fluorescent probes. mdpi.comresearchgate.net Fluorescent probes are molecules that exhibit a change in their fluorescence properties in response to a specific stimulus, such as the presence of a metal ion or a change in pH. The synthesis of such probes often involves a fluorophore connected to a recognition unit. The chloropyridine part of the title compound could be functionalized to attach to a fluorophore, while the propanol (B110389) side chain could be modified to act as a recognition site. The development of novel fluorescent probes for various analytical and imaging applications is an active area of research. nih.gov
The potential applications in functional materials are summarized below:
| Material Type | Potential Role of this compound |
| Functional Polymers | Monomer for polymerization, imparting thermal stability and solubility. globethesis.com |
| Fluorescent Probes | Precursor for the synthesis of probes with a pyridine-based recognition moiety. mdpi.comresearchgate.net |
| Photochromic Materials | The pyridine ring can be part of a larger conjugated system in photo-switchable molecules. frontiersin.org |
Future Perspectives and Research Directions
Exploration of Novel Synthetic Pathways
The synthesis of 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol and its analogs is poised for innovation through the adoption of cutting-edge chemical manufacturing techniques. These novel approaches promise greater efficiency, sustainability, and access to a wider range of derivatives.
Photocatalysis: The use of visible light to drive chemical reactions offers a green and efficient alternative to traditional heating methods. colab.wsbeilstein-journals.orgnih.gov For the synthesis of pyridine (B92270) ethers like this compound, photocatalysis could enable milder reaction conditions and unique reactivity patterns. mdpi.comnih.govnih.gov Researchers are likely to explore the use of various photocatalysts to facilitate the coupling of 2,6-dichloropyridine (B45657) with propan-1,3-diol, potentially leading to higher yields and reduced byproducts.
Biocatalysis: Harnessing the power of enzymes for chemical synthesis is a rapidly growing field. nbinno.comnih.gov Biocatalytic approaches could offer unparalleled selectivity in the synthesis of chloropyridine derivatives. mdpi.com Future research may focus on identifying or engineering enzymes that can catalyze the specific etherification of 2-chloropyridines, providing a highly sustainable and enantioselective route to chiral analogs of this compound.
Flow Chemistry: Continuous flow reactors are revolutionizing chemical production by offering precise control over reaction parameters, enhanced safety, and easier scalability. researchgate.net The synthesis of pyridine derivatives has been shown to benefit from flow chemistry, leading to improved yields and reduced reaction times. Future work will likely involve the development of a continuous flow process for the synthesis of this compound, enabling more efficient and automated production.
Advanced Spectroscopic Characterization Techniques
A comprehensive understanding of the structure and properties of this compound is crucial for its application. Advanced spectroscopic techniques will play a pivotal role in providing detailed molecular insights.
Computational NMR Prediction: The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is becoming an invaluable tool for structural elucidation. nmrdb.orgnih.govuncw.edunih.gov For this compound, computational NMR can aid in the unambiguous assignment of proton and carbon signals, especially for more complex derivatives. This predictive capability will accelerate the characterization of newly synthesized analogs.
Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) are powerful for probing molecular structures and fragmentation pathways. Future studies will likely employ advanced mass spectrometry to investigate the gas-phase chemistry of this compound, providing valuable data for its identification in complex mixtures and for understanding its stability.
Integration of Machine Learning and Artificial Intelligence in Synthetic Planning
The advent of machine learning (ML) and artificial intelligence (AI) is transforming the landscape of chemical synthesis. acs.orgnih.gov These technologies can accelerate the discovery of new synthetic routes and optimize reaction conditions.
Deeper Theoretical Insights into Reactivity and Mechanism
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine the electronic structure and reactivity of molecules. researchgate.netscholarsresearchlibrary.comias.ac.inresearchgate.net
Future theoretical studies on this compound will likely focus on:
Reaction Mechanisms: DFT calculations can elucidate the step-by-step mechanism of its synthesis, including the nature of transition states and intermediates in the nucleophilic aromatic substitution reaction. researchgate.netchemrxiv.org
Reactivity Prediction: By analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential, DFT can predict the most likely sites for further functionalization, guiding the design of new derivatives with desired properties. ias.ac.in
Spectroscopic Correlation: Theoretical calculations of vibrational frequencies and electronic transitions can be correlated with experimental infrared (IR) and ultraviolet-visible (UV-Vis) spectra to provide a more complete picture of the molecule's properties.
Expanding Utility in Interdisciplinary Research
The unique combination of a chloropyridine ring and a propanol (B110389) side chain in this compound opens up possibilities for its application in various scientific disciplines.
Medicinal Chemistry: Pyridine derivatives are a cornerstone of many pharmaceuticals. nih.gov The structural motifs present in this compound make it an interesting scaffold for the development of new therapeutic agents. nih.gov Future research could explore its potential as a precursor for compounds with a range of biological activities.
Materials Science: Functionalized propanols and pyridine-based polymers are being investigated for a variety of material applications. ontosight.ainus.edu.sg The ability of the hydroxyl group to be further modified and the electronic properties of the pyridine ring suggest that this compound could serve as a building block for novel polymers, liquid crystals, or functional materials. uncw.edunih.gov
Fluorescent Probes: Pyridine-containing molecules are often fluorescent and are used as sensors and in bioimaging. mdpi.comnih.govnih.govbohrium.comresearchgate.net The electronic structure of this compound could be fine-tuned through further chemical modification to develop novel fluorescent probes for detecting specific analytes or for imaging biological systems.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol, and how do they resolve structural ambiguities?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyridine ring substitution pattern and propanol chain connectivity. For example, coupling constants in -NMR can distinguish between axial and equatorial conformations of the chloropyridinyl group .
- Infrared (IR) Spectroscopy : Identify hydroxyl (O–H stretch, ~3200–3600 cm) and pyridine ring vibrations (C–N stretch, ~1600 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <5 ppm error (e.g., HRMS data for similar pyridinylpropanol derivatives showed experimental vs. calculated mass deviations of ±0.0001 Da) .
Q. How can the purity of this compound be assessed during synthesis?
- Methodology :
- Reverse-Phase HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 min) to detect impurities. Retention times for pyridinyl alcohols typically range 8–12 min under these conditions .
- Melting Point Analysis : Compare observed melting points with literature values (e.g., analogs like 3-(6-methoxypyridin-2-yl)propan-1-ol melt at ~25°C) .
Q. What safety protocols are critical when handling chlorinated pyridine derivatives like this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant suits, and ANSI-approved face shields to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks (e.g., acute toxicity category 4 for oral/ inhalation exposure) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloropyridinyl group in nucleophilic substitution reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites on the pyridine ring. For example, C-6 (chlorine-substituted position) often shows higher electrophilicity (Fukui > 0.1) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways for SNAr (nucleophilic aromatic substitution) .
Q. What strategies resolve contradictions in solubility data for polar propanol derivatives?
- Methodology :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–12). For example, 3-(pyridin-3-yl)propan-1-ol analogs show pH-dependent solubility (highest at pH 7.4) .
- Hansen Solubility Parameters (HSP) : Calculate dispersion (), polar (), and hydrogen bonding () contributions to optimize solvent selection .
Q. How can stereoselective functionalization of the propanol chain be achieved for biomedical applications?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
